1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate halide to form the pyridin-3-yloxy intermediate.
Piperidine Ring Formation: The pyridin-3-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Sulfonylation: The piperidin-1-yl derivative is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Final Coupling: The sulfonylated intermediate is then coupled with a phenyl ethanone derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its derivatives share structural similarities with 1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone.
Pyridine Derivatives: Pyridine and its derivatives also share structural features with this compound.
Uniqueness
This compound is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Biological Activity
1-(4-((4-(Pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS No. 1705826-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H20N2O4S, with a molecular weight of approximately 360.4 g/mol. The synthesis typically involves several key steps:
- Formation of Pyridin-3-yloxy Intermediate : Reaction of pyridine-3-ol with a halide.
- Piperidine Ring Formation : Coupling the intermediate with piperidine.
- Sulfonylation : Introducing the sulfonyl group via sulfonyl chloride.
- Final Coupling : Combining the sulfonylated intermediate with a phenyl ethanone derivative.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including various receptors and enzymes. Its mechanism may involve:
- Receptor Binding : Modulating activity at dopamine receptors or other targets.
- Enzyme Inhibition : Potentially inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Biological Assays and Findings
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Notable inhibition of AChE and urease, suggesting potential therapeutic applications in treating neurodegenerative diseases and other conditions .
Table 1 summarizes some key findings from biological assays:
Assay Type | Target | Activity Observed |
---|---|---|
Antibacterial | Various bacteria | Significant inhibition |
Enzyme Inhibition | Acetylcholinesterase | IC50 values indicating effective inhibition |
Binding Affinity | Bovine Serum Albumin | High binding affinity |
Case Studies
In a study evaluating the structure–activity relationship (SAR) of similar compounds, modifications to the piperidine core were shown to enhance receptor selectivity and potency. For instance, analogs were synthesized to determine their effects on dopamine receptor activity, revealing that certain substitutions significantly increased agonist activity at D3 receptors while reducing D2 receptor antagonism .
Comparative Analysis
When compared to other piperidine and pyridine derivatives, this compound exhibits unique properties due to its specific functional groups. Compounds sharing structural features often show varying degrees of biological activity depending on their substituents and overall molecular configuration.
Table 2 illustrates a comparison with similar compounds:
Compound Name | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
---|---|---|
1-(4-(Pyridin-3-yloxy)piperidin-1-yl) | 710 ± 150 | 15,700 ± 3,000 |
Analog A | 278 ± 62 | Inactive |
Analog B | 98 ± 21 | >100,000 |
Properties
IUPAC Name |
1-[4-(4-pyridin-3-yloxypiperidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)15-4-6-18(7-5-15)25(22,23)20-11-8-16(9-12-20)24-17-3-2-10-19-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCUTNYTUNORPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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